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Compound of Interest

Compound Name:
Ethyl 3-aminothiophene-2-

carboxylate

Cat. No.: B1336632 Get Quote

An In-depth Technical Guide to Ethyl 3-
aminothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-aminothiophene-2-
carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug

development. This document details its chemical properties, synthesis, and key applications,

with a focus on its emerging role as a scaffold for potent enzyme inhibitors.

Core Compound Data
Quantitative data for Ethyl 3-aminothiophene-2-carboxylate is summarized in the table

below, providing a clear reference for its fundamental properties.
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Property Value

CAS Number 31823-64-0

Molecular Formula C₇H₉NO₂S

Molecular Weight 171.22 g/mol

Appearance Pale yellow oil or solid

Melting Point 42-43 °C

Boiling Point 109-112 °C at 3 mmHg

Applications in Drug Discovery and Development
Ethyl 3-aminothiophene-2-carboxylate serves as a versatile intermediate in the synthesis of

various biologically active molecules. Its derivatives have shown promise in several therapeutic

areas.

One of the most significant applications of the 3-aminothiophene-2-carboxylic acid scaffold is in

the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA

demethylase.[1] FTO is a validated drug target in acute myeloid leukemia (AML), where its

inhibition leads to anti-leukemic effects.[1] Derivatives of 3-arylaminothiophene-2-carboxylic

acid have been identified as potent FTO inhibitors with antileukemia activity.[1]

Furthermore, the closely related 3-aminothiophene-2-carboxamide derivatives have

demonstrated notable antioxidant and antibacterial properties, suggesting a broader

therapeutic potential for this class of compounds.

Experimental Protocols
Detailed methodologies for the synthesis of the core compound and relevant biological assays

are provided to facilitate further research and development.

Synthesis of Ethyl 3-aminothiophene-2-carboxylate

A documented method for the synthesis of Ethyl 3-aminothiophene-2-carboxylate involves

the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base.
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[2]

Reagents:

Ethyl thioglycolate (30 g)

Alcohol-free sodium ethoxide (27 g)

α,β-dichloropropionitrile (24.8 g)

Procedure:

The reagents are reacted and subsequently worked up.

The resulting Ethyl 3-aminothiophene-2-carboxylate is a pale yellow oil that solidifies

upon cooling.

Purification can be achieved through crystallization from ethanol, yielding pale yellowish

crystals.[2]

FTO Inhibition Assay

This in vitro assay is designed to determine the potency of compounds against the FTO

enzyme.

Materials:

Recombinant human FTO protein

m6A-containing single-stranded RNA or DNA oligonucleotide substrate

Test compound (e.g., a derivative of Ethyl 3-aminothiophene-2-carboxylate) dissolved

in DMSO

Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2

mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[3]

Procedure:
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In a 96-well plate, add 50 µL of assay buffer.

Add 1 µL of the test compound at various concentrations.

Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.

Incubate the plate at 37°C for 1 hour.

The amount of demethylated product is quantified using methods such as liquid

chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.[3]

Antibacterial Activity Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against

bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Luria Bertani (LB) broth and agar

Test compound

96-well microtiter plates

Procedure:

Prepare a standardized bacterial suspension (typically 5 x 10⁵ Colony Forming Units

(CFU)/mL).

Prepare a series of two-fold dilutions of the test compound in the microtiter plate using the

broth.

Inoculate each well with the standardized bacterial suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Investigating_FTO_Related_Diseases_Using_FTO_Inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound with no visible

bacterial growth.[4]

Antioxidant Activity Assay (ABTS Method)

This assay measures the ability of a compound to scavenge the ABTS radical cation.

Materials:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

Potassium persulfate

Test compound

Ethanol or other suitable solvent

Procedure:

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734

nm.

Add the test compound to the ABTS•+ solution.

Measure the decrease in absorbance at 734 nm after a set incubation period.

The antioxidant activity is calculated as the percentage of inhibition of the ABTS•+ radical.

Visualizations
Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of Ethyl 3-
aminothiophene-2-carboxylate to the evaluation of its derivatives' biological activity.
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Workflow for Synthesis and Biological Evaluation
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Caption: Synthesis and evaluation workflow.

FTO Signaling Pathway in Acute Myeloid Leukemia
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This diagram depicts the role of FTO in AML and the potential point of intervention for inhibitors

derived from Ethyl 3-aminothiophene-2-carboxylate.
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Caption: FTO signaling pathway in AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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